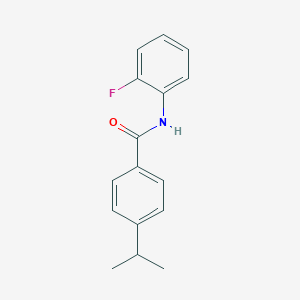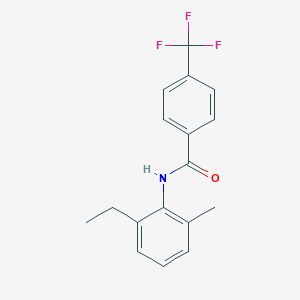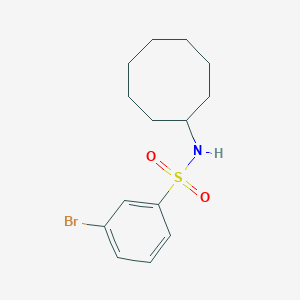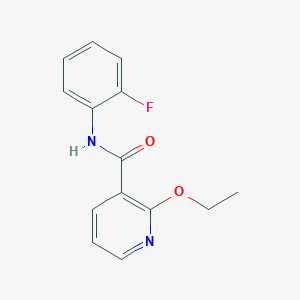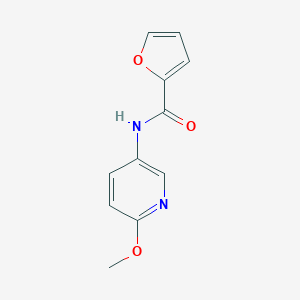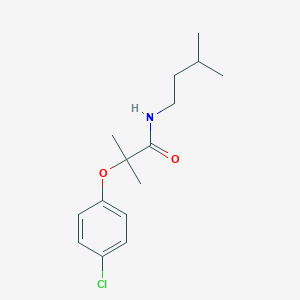
2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide, also known as fenclonine, is a chemical compound that has been extensively studied for its pharmacological properties. Fenclonine is a selective inhibitor of tryptophan hydroxylase, an enzyme that plays a key role in the synthesis of serotonin.
作用機序
Fenclonine selectively inhibits tryptophan hydroxylase, an enzyme that converts tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. By inhibiting tryptophan hydroxylase, 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide reduces serotonin synthesis, leading to a decrease in serotonin levels in the brain.
Biochemical and Physiological Effects:
Fenclonine has been shown to reduce serotonin levels in the brain, leading to changes in behavior and mood. It has also been shown to affect other neurotransmitters, such as dopamine and norepinephrine. Fenclonine has been used to study the role of serotonin in various physiological processes, including sleep, appetite, and sexual behavior.
実験室実験の利点と制限
Fenclonine is a useful tool in studying the role of serotonin in behavior and neurological diseases. Its selective inhibition of tryptophan hydroxylase allows for the specific manipulation of serotonin levels in the brain. However, its use is limited by its potential toxicity and the need for precise dosing to avoid unwanted side effects.
将来の方向性
There are several future directions for research on 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide. One area of interest is the study of the effects of serotonin depletion on cognitive function and the development of depression. Another area of interest is the development of more selective inhibitors of tryptophan hydroxylase that can be used to study the role of serotonin in specific physiological processes. Additionally, the potential use of this compound in the treatment of neurological diseases such as Parkinson's and Alzheimer's is an area of ongoing research.
合成法
Fenclonine can be synthesized by combining 4-chlorophenol, isopentylamine, and 2-methylpropanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure 2-(4-chlorophenoxy)-N-isopentyl-2-methylpropanamide.
科学的研究の応用
Fenclonine has been extensively studied for its pharmacological properties, particularly its ability to inhibit serotonin synthesis. This has led to its use in various research applications, including the study of serotonin's role in behavior, mood disorders, and neurological diseases. Fenclonine has also been used in the study of the effects of serotonin depletion on cognitive function and the development of depression.
特性
分子式 |
C15H22ClNO2 |
|---|---|
分子量 |
283.79 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-2-methyl-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C15H22ClNO2/c1-11(2)9-10-17-14(18)15(3,4)19-13-7-5-12(16)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,17,18) |
InChIキー |
SELLNLVIKRNIDP-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
正規SMILES |
CC(C)CCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


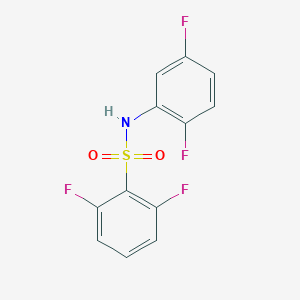
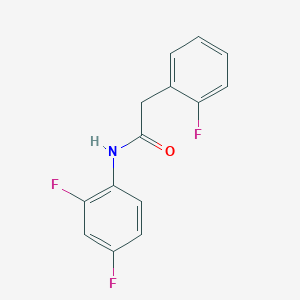
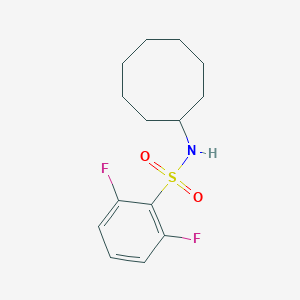
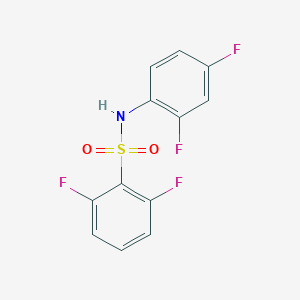
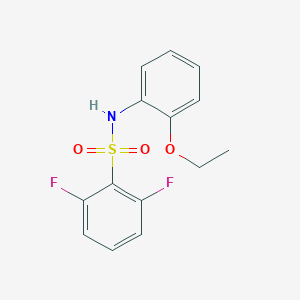
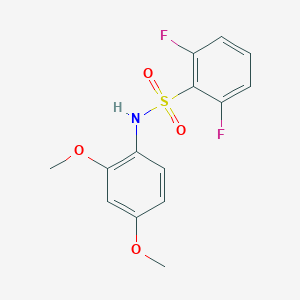
![Ethyl 3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B263588.png)
![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)
![5-bromo-N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263595.png)
